molecular formula C20H18ClN3O6 B2402371 N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 1428378-99-7

N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B2402371
CAS No.: 1428378-99-7
M. Wt: 431.83
InChI Key: NJFWDEFQOOBKTA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C20H18ClN3O6 and its molecular weight is 431.83. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Properties

The compound has shown promising results in the domain of cardiovascular health. Specifically, derivatives of quinazolines have exhibited potent antihypertensive activity. They achieve this by potentially blocking α1-adrenergic receptors, akin to the clinically used analogue, prazosin. This blockade doesn't affect the heart rate but provides a prolonged duration of action, especially notable in adrenaline-induced hypertension in rats (Rahman et al., 2014).

H1-Antihistaminic Agents

Quinazoline derivatives have also been noted for their H1-antihistaminic properties. A series of compounds were synthesized and tested for their in vivo H1-antihistaminic activity on guinea pigs. These compounds were effective in protecting animals from histamine-induced bronchospasm. Notably, one compound emerged as exceptionally potent, surpassing even the standard chlorpheniramine maleate, with the added benefit of causing negligible sedation. This positions it as a potential new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

Anticancer Activity

Another significant application is in the field of oncology. Quinazoline derivatives have been designed and synthesized with the structural requirements essential for anticancer activity. Some derivatives demonstrated significant cytotoxicity against certain human cancer cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6/c1-28-15-5-4-11(21)7-14(15)22-18(25)3-2-6-24-19(26)12-8-16-17(30-10-29-16)9-13(12)23-20(24)27/h4-5,7-9H,2-3,6,10H2,1H3,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWDEFQOOBKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.